molecular formula C17H17NO3 B267639 N-[2-(allyloxy)phenyl]-2-methoxybenzamide

N-[2-(allyloxy)phenyl]-2-methoxybenzamide

Cat. No. B267639
M. Wt: 283.32 g/mol
InChI Key: BJPGDTSUCDAHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(allyloxy)phenyl]-2-methoxybenzamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of THC (tetrahydrocannabinol), the main psychoactive component of cannabis. AM-251 has been widely used in scientific research to study the cannabinoid system and its role in various physiological and pathological processes.

Mechanism of Action

AM-251 acts as a competitive antagonist of the CB1 receptor, blocking the binding of endocannabinoids and exogenous cannabinoids to the receptor. This leads to a decrease in the activity of the CB1 receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
AM-251 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the tissues or cells being studied. It has been reported to inhibit the release of neurotransmitters such as dopamine, glutamate, and GABA, and to modulate ion channels and intracellular signaling pathways. It has also been shown to affect various physiological processes such as pain perception, appetite, and memory.

Advantages and Limitations for Lab Experiments

AM-251 has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, its availability from commercial sources, and its well-established pharmacology and biochemistry. However, it also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AM-251 and the cannabinoid system. Some of these include:
1. Developing new and more selective cannabinoid receptor ligands for therapeutic applications.
2. Investigating the role of the endocannabinoid system in various physiological and pathological processes, such as inflammation, cancer, and cardiovascular diseases.
3. Studying the interactions between the endocannabinoid system and other signaling pathways, such as the opioid system and the immune system.
4. Developing new methods for delivering cannabinoid receptor ligands to specific tissues or cells, such as nanotechnology-based approaches.
5. Investigating the potential of cannabinoid receptor ligands as novel treatments for addiction, anxiety, and other psychiatric disorders.
In conclusion, AM-251 is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. Its high potency and selectivity for the CB1 receptor make it a valuable tool for investigating the pharmacology and biochemistry of the cannabinoid system. However, its potential off-target effects and limited solubility in aqueous solutions should be taken into consideration when using it in lab experiments. Future research on the cannabinoid system and its ligands holds great promise for developing new therapies for a wide range of diseases and disorders.

Synthesis Methods

AM-251 can be synthesized using a multi-step process starting from 2-methoxybenzoyl chloride and 2-allylphenol. The synthesis involves several reactions, including nucleophilic substitution, reduction, and coupling, and requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

AM-251 has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes, such as pain, appetite, mood, memory, addiction, and neurodegenerative diseases. It has also been used to study the pharmacology of other cannabinoid receptor ligands and to develop new drugs targeting the cannabinoid system.

properties

Product Name

N-[2-(allyloxy)phenyl]-2-methoxybenzamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-methoxy-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO3/c1-3-12-21-16-11-7-5-9-14(16)18-17(19)13-8-4-6-10-15(13)20-2/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

BJPGDTSUCDAHKW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.